molecular formula C7H14N2O2 B13564398 3-(3-Aminobutyl)oxazolidin-2-one

3-(3-Aminobutyl)oxazolidin-2-one

Cat. No.: B13564398
M. Wt: 158.20 g/mol
InChI Key: PCACHZISAQGGAQ-UHFFFAOYSA-N
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Description

3-(3-Aminobutyl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and an aminobutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminobutyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts.

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminobutyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the oxazolidinone ring .

Mechanism of Action

The mechanism of action of 3-(3-Aminobutyl)oxazolidin-2-one involves the inhibition of protein synthesis in bacterial cells. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication, making it a potent antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-aminobutyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6(8)2-3-9-4-5-11-7(9)10/h6H,2-5,8H2,1H3

InChI Key

PCACHZISAQGGAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCOC1=O)N

Origin of Product

United States

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